molecular formula C11H7BrClNS B6227143 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine CAS No. 1339375-57-3

4-[(3-bromophenyl)sulfanyl]-2-chloropyridine

Cat. No.: B6227143
CAS No.: 1339375-57-3
M. Wt: 300.60 g/mol
InChI Key: PGQCRJNGKZOFFB-UHFFFAOYSA-N
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Description

4-[(3-bromophenyl)sulfanyl]-2-chloropyridine is an organic compound with the molecular formula C11H7BrClNS and a molecular weight of 300.6 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3-bromophenylsulfanyl group and a chlorine atom at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 3-bromothiophenol.

    Formation of the Sulfanyl Linkage: The 3-bromothiophenol is reacted with 2-chloropyridine under specific conditions to form the sulfanyl linkage. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromophenyl)sulfanyl]-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used, often in solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are used, typically in solvents like diethyl ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include the corresponding phenyl derivatives.

Scientific Research Applications

4-[(3-bromophenyl)sulfanyl]-2-chloropyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl and halogen substituents play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfanyl]-2-chloropyridine
  • 4-[(3-bromophenyl)sulfanyl]-2-chlorobenzonitrile
  • 4-[(3-bromophenyl)sulfanyl]-2-chlorobenzene

Uniqueness

4-[(3-bromophenyl)sulfanyl]-2-chloropyridine is unique due to the specific positioning of the bromophenylsulfanyl and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various scientific research applications.

Properties

CAS No.

1339375-57-3

Molecular Formula

C11H7BrClNS

Molecular Weight

300.60 g/mol

IUPAC Name

4-(3-bromophenyl)sulfanyl-2-chloropyridine

InChI

InChI=1S/C11H7BrClNS/c12-8-2-1-3-9(6-8)15-10-4-5-14-11(13)7-10/h1-7H

InChI Key

PGQCRJNGKZOFFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SC2=CC(=NC=C2)Cl

Purity

0

Origin of Product

United States

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